![molecular formula C16H10O9 B8244127 4-(3,5-Dicarboxyphenoxy)phthalic acid](/img/structure/B8244127.png)
4-(3,5-Dicarboxyphenoxy)phthalic acid
Overview
Description
4-(3,5-Dicarboxyphenoxy)phthalic acid is a useful research compound. Its molecular formula is C16H10O9 and its molecular weight is 346.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Exposure
- Phthalic acids, including compounds like 4-(3,5-Dicarboxyphenoxy)phthalic acid, are widely used as plasticizers in various industries. Their leaching into the environment has raised concerns about their impact on fetal development and general human health. Studies have shown that phthalic acid esters can disrupt essential fatty acids homeostasis in the placenta, potentially leading to abnormal fetal development (Latini et al., 2006).
Industrial Applications
- Phthalates are employed in a broad spectrum of industrial applications, including as plasticizers in the manufacture of flexible vinyl. This flexibility is utilized in consumer products, flooring, wall coverings, food contact applications, and medical devices. Their wide use has led to ubiquitous environmental presence, warranting studies on their long-term effects on human health (Hauser & Calafat, 2005).
Chemical and Structural Studies
- Semi-flexible aromatic polycarboxylic acids like 4-(3,5-Dicarboxyphenoxy)phthalic acid are gaining attention in crystal engineering. They are being explored for their potential in constructing functional coordination polymers, which can have diverse industrial and scientific applications (Gu et al., 2022).
Atmospheric Chemistry
- Dicarboxylic acids, including phthalic acid, are significant in atmospheric chemistry. They are studied as intermediates in oxidative processes in natural remediation and waste management. Their interaction with atmospheric nucleation precursors is crucial in understanding the formation and growth of secondary organic aerosols (Xu & Zhang, 2012).
Polymer Science
- Phthalic acid derivatives are synthesized for use in radical polymerization processes. These derivatives are important in the creation of polymers with specific characteristics, such as improved plasticity, which are crucial in various applications including adhesives (Lamparth et al., 2014).
properties
IUPAC Name |
4-(3,5-dicarboxyphenoxy)phthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)7-3-8(14(19)20)5-10(4-7)25-9-1-2-11(15(21)22)12(6-9)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUIFUSXHAAKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenoxy)phthalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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